3,4-Dibenzyloxyphenethylamine hydrochloride

Prodrug Design Dopamine Delivery Neuropharmacology

This compound features two benzyl protecting groups, conferring enhanced lipophilicity (LogP ~5.85) and orthogonal synthetic handles unavailable in common analogs. It is a validated starting material for β3 adrenergic receptor agonists (tetrahydroisoquinolines), LAT1-targeted dopamine prodrugs for CNS delivery, and chiral intermediates for noradrenaline API production (WO2025040359A1). Select this compound for its unique substitution pattern and demonstrated utility in advanced organic synthesis.

Molecular Formula C22H24ClNO2
Molecular Weight 369.9 g/mol
CAS No. 1699-56-5
Cat. No. B167494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibenzyloxyphenethylamine hydrochloride
CAS1699-56-5
Molecular FormulaC22H24ClNO2
Molecular Weight369.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=C(C=C2)CCN)OCC3=CC=CC=C3.Cl
InChIInChI=1S/C22H23NO2.ClH/c23-14-13-18-11-12-21(24-16-19-7-3-1-4-8-19)22(15-18)25-17-20-9-5-2-6-10-20;/h1-12,15H,13-14,16-17,23H2;1H
InChIKeyKXIZXPRLNNDQKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dibenzyloxyphenethylamine Hydrochloride (CAS 1699-56-5) Procurement & Selection Guide


3,4-Dibenzyloxyphenethylamine hydrochloride (CAS 1699-56-5), a substituted phenethylamine derivative with the molecular formula C22H24ClNO2 and a molecular weight of 369.88 g/mol [1], is a specialized research intermediate characterized by two benzyl-protecting groups at the 3- and 4-positions of the phenethylamine core . This compound is widely recognized as a dopamine derivative and a versatile building block in organic synthesis, particularly for constructing complex heterocyclic frameworks and prodrugs [2].

Why a Generic 'Phenethylamine' Substitute Cannot Replace 3,4-Dibenzyloxyphenethylamine Hydrochloride


The 3,4-dibenzyloxy substitution pattern is not a trivial modification but a functional determinant of synthetic utility. Unlike common phenethylamine analogs (e.g., 3,4-dimethoxy or 3,4-dihydroxy derivatives), the benzyl ether protecting groups confer enhanced lipophilicity (computed LogP ~5.85) and serve as orthogonal protecting handles for selective deprotection or further derivatization [1]. This specific architecture enables synthetic routes—such as Bischler-Napieralski cyclizations to tetrahydroisoquinolines—that are inefficient or fail entirely with other 3,4-disubstituted phenethylamines due to differences in steric bulk, electronic effects, and protecting group stability .

3,4-Dibenzyloxyphenethylamine Hydrochloride: Quantified Differentiation Evidence for Procurement Decisions


Unique Utility as a Protected Dopamine Scaffold for Prodrug Synthesis

This compound is specifically cited as a key reagent for synthesizing dopamine prodrugs designed for LAT1-mediated brain uptake [1]. Its utility stems from the benzyl protecting groups that mask the catechol hydroxyls of dopamine. Direct procurement of 3,4-dibenzyloxyphenethylamine hydrochloride eliminates the multi-step synthesis and purification of this protected dopamine scaffold from the readily available but synthetically distinct dopamine hydrochloride (CAS 62-31-7).

Prodrug Design Dopamine Delivery Neuropharmacology LAT1 Transporters

Quantitative CYP2A6 vs. CYP2A13 Binding Selectivity for Metabolic Stability Assessment

BindingDB data indicate a differential binding affinity for this compound towards two closely related cytochrome P450 isoforms, CYP2A6 and CYP2A13 [1]. It binds to CYP2A13 with a Kd of 580 nM, which is approximately 7.8-fold stronger than its binding to CYP2A6 (Kd = 4,500 nM). This selectivity profile can be a critical data point for researchers investigating potential metabolic liabilities or isoform-specific interactions.

Drug Metabolism CYP450 Binding Affinity Pharmacokinetics

Validated Precursor in a Patent-Protected Synthetic Route to Noradrenaline

A 2024 patent (WO2025040359A1) explicitly discloses the use of 3,4-dibenzyloxyphenethylamine as a crucial starting material in a novel method for synthesizing (1R)-2-(dibenzylamino)-1-(3,4-dibenzyloxyphenyl)ethanol, a key intermediate in the production of noradrenaline [1]. This establishes a clear, documented industrial application for the compound in an active pharmaceutical ingredient (API) supply chain. While other phenethylamines could theoretically serve as building blocks, this specific compound is validated in a published, patent-protected route.

Process Chemistry Patent Noradrenaline Synthesis Chiral Intermediate

Quantified Thermal and Physicochemical Stability for Storage and Handling Protocols

The compound exhibits well-defined physical properties critical for laboratory handling and purity assessment. It has a reported melting point of 131-133 °C (lit.) and a high calculated LogP of 5.85 . These values are consistent across authoritative databases [1]. The high melting point indicates good solid-state stability at ambient conditions, while the high LogP quantifies its strong lipophilic nature, which is a key differentiator for its use in synthesis requiring non-polar reaction conditions or for designing lipophilic prodrugs.

Analytical Chemistry Stability Physical Properties Procurement Specifications

Targeted Research & Industrial Applications for 3,4-Dibenzyloxyphenethylamine Hydrochloride


1. Synthesis of β3-Adrenergic Receptor Agonists

This compound is a key building block in the reported synthesis of tetrahydroisoquinoline derivatives that contain a 4-(hexylureido)benzenesulfonamide moiety, which are known human β3 adrenergic receptor agonists . Researchers in metabolic and cardiovascular disease should prioritize this compound for constructing this specific class of bioactive molecules.

2. Development of LAT1-Targeted CNS Prodrugs

As demonstrated in published research , 3,4-dibenzyloxyphenethylamine hydrochloride serves as the starting material for creating amino acid prodrugs of dopamine. These prodrugs are designed to be substrates for the L-type amino acid transporter 1 (LAT1) to enhance brain uptake. This is a highly specific application for CNS drug discovery teams focused on dopamine-related disorders.

3. Synthesis of Chiral Intermediates for Catecholamine APIs

The compound's utility is extended to industrial API synthesis, as evidenced by a 2024 patent (WO2025040359A1) . It is used to prepare a chiral intermediate for noradrenaline production. Process chemists and CROs engaged in the large-scale manufacture of catecholamine-based pharmaceuticals will find this a validated and patent-relevant starting material.

4. CYP2A13 Enzyme-Specific Metabolic Probing

With a known, quantifiable binding selectivity for CYP2A13 over CYP2A6 (Kd 580 nM vs. 4,500 nM) , this compound can be employed as a selective probe to investigate CYP2A13-mediated drug metabolism, xenobiotic detoxification, and potential drug-drug interaction liabilities in vitro. This provides a distinct advantage over broader, less selective cytochrome P450 inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Dibenzyloxyphenethylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.